![molecular formula C16H15BrN2O4S B2358574 (6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone CAS No. 1286699-44-2](/img/structure/B2358574.png)
(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone
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Overview
Description
(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. In
Scientific Research Applications
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound can exhibit significant activity against Mycobacterium tuberculosis H37Ra, which is the causative agent of tuberculosis (TB). These derivatives have shown inhibitory concentrations (IC50) values that suggest strong anti-tubercular properties, making them candidates for further development as TB treatments .
Antiviral Activity
Indole derivatives, which share a similar structural motif with our compound of interest, have been reported to possess antiviral activities . These activities include inhibition against influenza A and Coxsackie B4 virus. The structural similarities suggest that “(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone” could be modified to enhance its antiviral properties .
Mechanism of Action
Target of Action
The primary target of this compound is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine, an endogenous homeostatic inhibitory neuromodulator that reduces cellular excitability at sites of tissue injury and inflammation .
Mode of Action
The compound interacts with its target, AK, by inhibiting its activity . This inhibition selectively increases adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine .
Biochemical Pathways
The compound’s action affects the adenosine signaling pathway . By inhibiting AK, the compound increases the concentration of adenosine, a potent signaling molecule that can reduce inflammation and pain .
Pharmacokinetics
It is noted that the compound has oral activity in animal models , suggesting it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties for oral administration.
Result of Action
The result of the compound’s action is an increase in the concentration of adenosine at sites of tissue trauma . This leads to enhanced analgesic and anti-inflammatory effects, reducing pain and inflammation at these sites .
properties
IUPAC Name |
[6-(4-bromophenyl)sulfonylpyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S/c17-13-2-4-14(5-3-13)24(21,22)15-6-1-12(11-18-15)16(20)19-7-9-23-10-8-19/h1-6,11H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTBHHDEESBJRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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